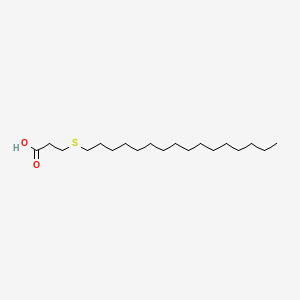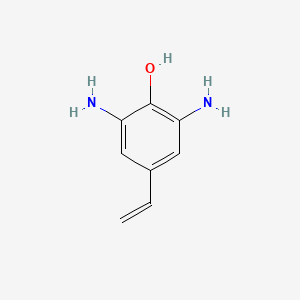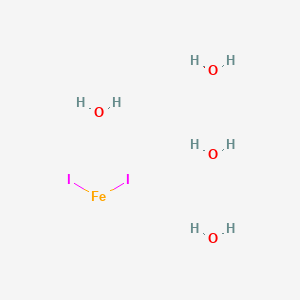
Diiodoiron;tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diiodoiron;tetrahydrate is a chemical compound with the formula FeI₂·4H₂O It is a coordination complex where iron is bonded to two iodine atoms and four water molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diiodoiron;tetrahydrate can be synthesized by dissolving iron in a solution of iodine in water. The resulting solution is then evaporated to deposit green crystals of the tetrahydrate . The reaction can be represented as:
Fe+I2+4H2O→FeI2⋅4H2O
Industrial Production Methods
Industrial production of this compound typically involves the reaction of iron filings with iodine in an aqueous medium, followed by crystallization. The process is carried out under controlled conditions to ensure the purity and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Diiodoiron;tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form iron(III) compounds.
Reduction: It can be reduced to elemental iron.
Substitution: The iodine atoms can be substituted with other halogens or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Iron(III) iodide or iron(III) oxide.
Reduction: Elemental iron.
Substitution: Iron(II) chloride or iron(II) bromide.
Wissenschaftliche Forschungsanwendungen
Diiodoiron;tetrahydrate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for other iron compounds.
Biology: Investigated for its potential role in biological systems and as a model compound for studying iron metabolism.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diiodoiron;tetrahydrate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function. The pathways involved include:
Oxidative Stress: It can generate reactive oxygen species, leading to oxidative stress in cells.
Metal Ion Homeostasis: It can influence the balance of metal ions in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
- Iron(II) bromide tetrahydrate (FeBr₂·4H₂O)
- Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
- Armstrong’s acid (naphthalene-1,5-disulfonic acid tetrahydrate)
Uniqueness
Diiodoiron;tetrahydrate is unique due to its specific coordination environment and the presence of iodine atoms This gives it distinct chemical and physical properties compared to other iron(II) halide hydrates
Eigenschaften
Molekularformel |
FeH8I2O4 |
|---|---|
Molekulargewicht |
381.72 g/mol |
IUPAC-Name |
diiodoiron;tetrahydrate |
InChI |
InChI=1S/Fe.2HI.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |
InChI-Schlüssel |
YECVBNYAHYWPOD-UHFFFAOYSA-L |
Kanonische SMILES |
O.O.O.O.[Fe](I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)

![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)
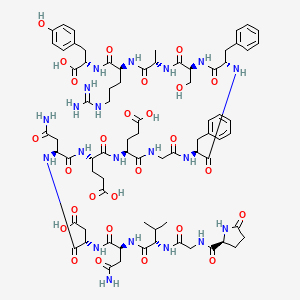

![2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13828140.png)
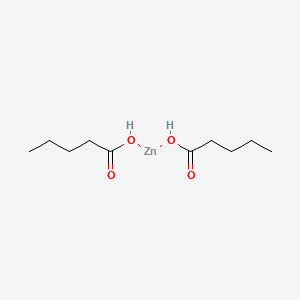
![(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B13828148.png)
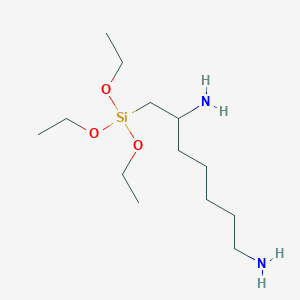
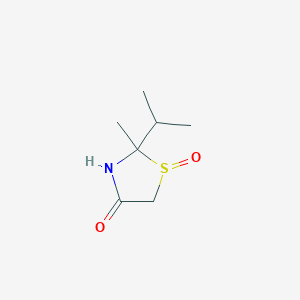
![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
